CCK Receptor Affinity: Proglumide vs. Loxiglumide
In a functional antagonism assay using isolated guinea-pig gallbladder, the affinity (pA2) of the selective CCK-A antagonist Loxiglumide (CR 1505) for CCK receptors was 8.36, which is 5 logarithmic orders (100,000-fold) higher than the pA2 value observed for Proglumide [1]. This demonstrates that Proglumide sodium acts as a significantly weaker antagonist at peripheral CCK-A receptors, a property that allows it to modulate, but not abolish, CCK-mediated physiological responses, which is critical for its therapeutic profile.
| Evidence Dimension | Functional Affinity (pA2) at CCK Receptors |
|---|---|
| Target Compound Data | pA2 not explicitly provided, but noted as 5 logarithmic orders lower than Loxiglumide |
| Comparator Or Baseline | Loxiglumide (CR 1505): pA2 = 8.36 |
| Quantified Difference | 5 logarithmic orders (100,000-fold difference in affinity) |
| Conditions | Isolated guinea-pig gallbladder; measurement of CCK8-induced contractions and 3H-acetylcholine release |
Why This Matters
This massive difference in potency confirms that Proglumide sodium is not a functional substitute for high-affinity CCK-A antagonists; its weaker, dual-receptor activity underpins a unique pharmacological profile distinct from potent, selective blockers.
- [1] Effect of loxiglumide (CR 1505) on CCK-induced contractions and 3H-acetylcholine release from guinea-pig gallbladder. (1993). European Journal of Pharmacology, 237(2-3), 217-222. View Source
